3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Metabolic Flux Analysis Stable Isotope Tracing GC-MS

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (D-Glucose-2-d / D-Glucose-3-d, CAS 106032-60-4) is a site-specific, stable isotope-labeled monosaccharide essential for advanced metabolic research. Its single deuterium at the C-2/C-3 position is strategically retained through glycolysis, unlike C-1 labeled isomers, enabling precise quantification of the Pentose Phosphate Pathway contribution. This compound is the gold standard for simplifying NMR spectra of carbohydrates, enabling clear conformational and interaction studies. Direct substitution with unlabeled glucose or other deuteroisomers is scientifically invalid due to the distinct kinetic isotope effects and metabolic fates. Choose this tracer for unambiguous, publishable data in enzymology, drug discovery, and fluxomics. Contact us for bulk orders.

Molecular Formula C6H12O6
Molecular Weight 181.162
CAS No. 106032-60-4
Cat. No. B562821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
CAS106032-60-4
Molecular FormulaC6H12O6
Molecular Weight181.162
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D
InChIKeyWQZGKKKJIJFFOK-UICOGKGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (106032-60-4): A Site-Specific Deuterated Glucose Tracer for Metabolic and Structural Studies


3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (CAS 106032-60-4), also referred to as D-glucose-3-d or D-glucose-2-d, is a monosaccharide stable isotope-labeled with a single deuterium atom at the C-3 (or C-2) position [1]. As a deuterated form of the essential carbohydrate D-glucose, it serves as a critical, non-radioactive tracer in metabolic pathway analysis, NMR structural elucidation, and mass spectrometry-based quantification .

Why Unlabeled or Differently Deuterated Glucose Cannot Substitute for 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol


Direct substitution with unlabeled D-glucose or alternative deuterium-labeled glucose isomers (e.g., glucose-1-d, glucose-6,6-d2) is not scientifically valid due to the specific location of the deuterium label. The C-3 position's unique role in enzymatic reactions and its distinct nuclear spin properties in NMR spectroscopy mean that the data generated—including metabolic flux patterns, kinetic isotope effects, and spectral assignments—are not equivalent [1]. For example, the C-3 deuterium label is retained through the early steps of glycolysis, whereas a C-1 deuterium label may be lost during the phosphoglucose isomerase reaction, making the positional isomers non-interchangeable for specific pathway tracing applications .

Quantitative Evidence Guide: Differentiating Features of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol


Isotopic Purity: 97 atom % D Enables High-Fidelity Mass Spectrometry Quantification

The target compound is commercially available with a guaranteed isotopic purity of 97 atom % D . This is the same minimum purity specified for other site-specific deuterated glucose standards from the same supplier . This high level of enrichment is critical for minimizing the background signal from unlabeled species in mass spectrometry-based quantitative analyses, thereby increasing the signal-to-noise ratio and improving the accuracy of metabolic flux calculations.

Metabolic Flux Analysis Stable Isotope Tracing GC-MS

Unambiguous 13C NMR Signal Assignment via Specific Deuteration at the C-3 Position

The specific incorporation of deuterium at the C-3 position was instrumental in facilitating the unambiguous assignment of signals in the 13C NMR spectrum of α- and β-D-glucose [1]. The synthesis of D-glucose-3-d, along with D-glucose-5-d and D-glucose-5,6,6-d3, allowed researchers to directly observe the effect of deuteration on the chemical shifts of adjacent carbons. This analysis revealed a systematic, anomer-specific difference in bond polarization throughout the glucose ring, a finding that would be ambiguous without the use of a site-specifically labeled standard [2].

NMR Spectroscopy Carbohydrate Structure Signal Assignment

Differentiation from Positional Isomers in Gas Chromatography/Mass Spectrometry (GC-MS) Analysis

A validated GC-MS method exists to differentiate and quantify the site and extent of deuterium labeling in glucose [1]. This method uses the fragmentation patterns of derivatized glucose (e.g., aldonitrile pentaacetate) to produce ion clusters (e.g., m/z 328, 242, 217, 212, 187) that are diagnostic of the location of the deuterium label [2]. This allows for the specific identification and quantitation of D-glucose-3-d in complex biological mixtures, separating it from other positional isomers (e.g., glucose-1-d or glucose-6,6-d2) which would produce a different pattern of ion abundance.

Positional Isomer Quantification GC-MS Metabolic Tracing

Optimal Application Scenarios for 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (D-Glucose-3-d)


High-Resolution 13C NMR Structural Elucidation of Glucose and Its Derivatives

The primary and most historically validated application for D-glucose-3-d is in NMR spectroscopy. Its use was pivotal in the definitive assignment of the 13C NMR spectrum of D-glucose and the subsequent discovery of anomer-specific bond polarization [1]. This compound remains a gold-standard tool for researchers investigating the solution-state conformation, hydrogen bonding, and interactions of glucose and other carbohydrates, where the absence of a proton signal at C-3 simplifies complex spectra and allows for the precise measurement of coupling constants and chemical shift perturbations .

Metabolic Flux Analysis of Glycolysis and the Pentose Phosphate Pathway

D-glucose-3-d is a key tracer for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to glucose metabolism. The deuterium label at the C-3 position is retained through the hexokinase and phosphoglucose isomerase steps of glycolysis but can be lost or scrambled in the PPP [1]. By quantifying the positional isotopomers of downstream metabolites like lactate or alanine via GC-MS, researchers can calculate precise pathway fluxes that would be obscured when using universally labeled 13C-glucose or 2H-glucose labeled at a different position .

Investigating Kinetic Isotope Effects in Enzymatic Reactions

The replacement of hydrogen with deuterium at the C-3 position introduces a kinetic isotope effect (KIE) that can be exploited to study the mechanism of specific enzymes. For instance, D-glucose-3-d has been used to probe the rate-limiting steps in reactions catalyzed by triose phosphate isomerase, where the deuterium label slows the reaction due to the increased mass of the C-H/D bond [1]. This application is fundamental for enzymologists and drug discovery scientists characterizing the detailed catalytic mechanisms of carbohydrate-active enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.